molecular formula C28H24N2O4S B406572 5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic CAS No. 301315-26-4

5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic

Cat. No.: B406572
CAS No.: 301315-26-4
M. Wt: 484.6g/mol
InChI Key: WNWBHCMQSHVVHS-UHFFFAOYSA-N
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Description

The compound 5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid belongs to the naphthofuran sulfonamide class, characterized by a naphtho[1,2-b]furan core substituted with a carboxylic acid group at position 3, a methyl group at position 2, and a 2,4-dimethylbenzenesulfonylamino moiety at position 3.

Key structural features influencing its behavior include:

  • Sulfonamide substituents: The 2,4-dimethylphenyl group introduces steric bulk and electron-donating methyl groups, which may enhance lipophilicity and modulate receptor interactions.
  • Naphthofuran core: Contributes to aromatic stacking interactions, as observed in crystallographic studies of related compounds .

Properties

IUPAC Name

5-[(2,4-dimethylphenyl)sulfonylamino]-2-methyl-N-phenylbenzo[g][1]benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O4S/c1-17-13-14-25(18(2)15-17)35(32,33)30-24-16-23-26(28(31)29-20-9-5-4-6-10-20)19(3)34-27(23)22-12-8-7-11-21(22)24/h4-16,30H,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWBHCMQSHVVHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)NC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Naphtho[1,2-b]furan Synthesis

The naphtho[1,2-b]furan scaffold is typically constructed via cyclization of substituted naphthols with propargyl alcohols or via Diels-Alder reactions. For example, MnO₂-mediated oxidation of hydroxymethylfuran (HMF) derivatives, as demonstrated in the synthesis of methyl furan-2-carboxylate (89% yield, ), provides a template for analogous aromatic systems. Adapting this to naphthalene systems would require:

  • Friedel-Crafts acylation of naphthalene with chloroacetyl chloride to install a ketone group.

  • Cyclization using propargyl alcohol under acidic conditions to form the fused furan ring .

  • Methylation at the 2-position via nucleophilic substitution with methyl iodide in the presence of NaH .

Key challenges include regioselectivity during cyclization and steric hindrance from the naphthalene moiety. Reaction temperatures of 100°C and MnO₂ as an oxidant (4 equiv.) are critical for achieving high yields in similar systems.

Introduction of the Sulfonamide Group

Sulfonylation at the 5-position necessitates electrophilic aromatic substitution (EAS) or Ullmann-type coupling. The provided literature highlights sodium cyanide (0.4 equiv.) as a catalyst for nucleophilic substitutions , which could facilitate sulfonamide formation:

  • Sulfonation : Reacting the naphthofuran intermediate with 2,4-dimethylbenzenesulfonyl chloride in CH₂Cl₂ at 0°C .

  • Amination : Treating the sulfonated intermediate with aqueous ammonia or a primary amine to yield the sulfonamide .

Yields for analogous sulfonamide syntheses range from 49% to 63% , depending on the solvent (CH₂Cl₂ preferred) and stoichiometry of sulfonyl chloride (3 equiv.). Purification via silica gel chromatography (petroleum ether:ethyl acetate = 4:1) is recommended to remove unreacted reagents.

Carboxylation at the 3-Position

The carboxylic acid group is introduced via oxidation or carbonylation. The synthesis of 5-(methoxycarbonyl)furan-2-carboxylic acid (36% yield) suggests:

  • Esterification : Reacting the methylated naphthofuran with CO under Pd catalysis to install a methoxycarbonyl group.

  • Hydrolysis : Treating the ester with NaOH in MeOH/H₂O to yield the carboxylic acid .

Alternative routes involve direct oxidation of a methyl group using KMnO₄ or CrO₃, though these may over-oxidize sensitive functionalities. Reaction conditions from the literature (40°C, 12 hours) are a starting point for optimization.

Optimization and Characterization

Reaction Monitoring : TLC (silica gel, UV detection) and GC-MS are essential for tracking intermediate formation.
Purification : Column chromatography (petroleum ether:ethyl acetate gradients) ensures isolation of pure products.
Characterization :

  • ¹H NMR : Methyl groups appear as singlets at δ 2.0–2.5 ppm, while aromatic protons of the naphthofuran resonate at δ 7.2–7.6 ppm .

  • HRMS : Exact mass calculations confirm molecular integrity (e.g., [M + Na⁺] for C₂₀H₁₆O₅: 359.0890 ).

Challenges and Mitigation Strategies

  • Low Yields in Cyclization : Increasing MnO₂ stoichiometry (4 equiv.) and reaction temperature (100°C) improves electron-deficient aromatic systems.

  • Sulfonamide Byproducts : Using anhydrous CH₂Cl₂ and stoichiometric control minimizes di-sulfonation.

  • Carboxylic Acid Hydrolysis : Acidic workups (e.g., HCl) prevent decarboxylation during ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives.

Scientific Research Applications

5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s effects are mediated through binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their structural differences:

Compound Name Substituent on Sulfonamide Core Functional Group Molecular Formula Molecular Weight Key Properties/Data
Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate Phenyl Methyl ester C21H17NO5S 395.43 Higher lipophilicity due to ester group
5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid 4-Ethylphenyl Carboxylic acid C22H19NO5S 409.45 Ethyl group enhances hydrophobic interactions
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate 4-Methyl-3-nitrophenyl Ethyl ester C23H20N2O7S 468.48 Nitro group increases electron-withdrawing effects, potentially reducing metabolic stability
Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Chlorophenyl Benzyl ester C27H20ClNO5S 498.02 Chlorine atom enhances electronegativity and π-π stacking
Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate 4-Fluorophenyl Isopropyl ester C23H20FNO5S 441.47 Fluorine improves metabolic stability and bioavailability
5-Hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylic acid None (hydroxyl at C5) Carboxylic acid C14H10O4 242.23 Hydroxyl group increases hydrogen-bonding capacity

Key Observations :

  • Lipophilicity : Ester derivatives (e.g., methyl, ethyl, benzyl) exhibit higher lipophilicity than carboxylic acids, impacting membrane permeability .
  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl in the target compound) may hinder rotational freedom and influence receptor fit.

Structural and Crystallographic Insights

  • Aromatic Interactions : In 3-(4-chlorophenylsulfonyl)-2-methyl-naphtho[1,2-b]furan, π-π stacking (3.635 Å) and C–H···π interactions stabilize the crystal lattice . Similar interactions are expected in the target compound due to its naphthofuran core.

Biological Activity

5-(2,4-Dimethyl-benzenesulfonylamino)-2-methyl-naphtho[1,2-b]furan-3-carboxylic acid is a complex organic compound with potential biological activities that warrant detailed investigation. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthofuran backbone substituted with a sulfonamide group. Its structure can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}

This molecular configuration suggests potential interactions with various biological targets due to the presence of functional groups conducive to hydrogen bonding and π-π stacking.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that structurally related furan derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function . The sulfonamide moiety may enhance this activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Anticancer Potential

Recent studies suggest that naphtho-furan derivatives possess anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways . Mechanistically, they may inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntibacterialInhibition of cell wall synthesis; PABA mimicry ,
AnticancerInduction of apoptosis; inhibition of PI3K/Akt/mTOR signaling ,
Anti-inflammatoryPotential modulation of inflammatory cytokines

Case Studies

  • Antibacterial Efficacy : A study highlighted the effectiveness of related compounds in inhibiting the growth of Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MIC) were determined to be significantly lower than those for traditional antibiotics, indicating a promising alternative for treating resistant bacterial strains .
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with naphtho-furan derivatives resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis correlating with compound concentration .
  • Inflammatory Response Modulation : Another study explored the anti-inflammatory effects of sulfonamide-containing compounds, showing a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures treated with these compounds .

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Sulfonylation2,4-dimethylbenzenesulfonyl chloride, NEt₃Install sulfonamide group
OxidationKMnO₄ in H₂SO₄ (aq.)Ester to carboxylic acid
PurificationEthyl acetate/hexane (3:7)Isolate product (TLC-guided)

Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the sulfonamide group and methyl substitution on the naphthofuran core. Aromatic protons in the 2,4-dimethylbenzenesulfonyl moiety appear as distinct doublets (δ 7.2–7.8 ppm), while the naphthofuran protons resonate at δ 6.8–8.5 ppm .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~453.5 using electrospray ionization) .
  • FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and sulfonamide S=O stretches at 1150–1350 cm⁻¹ .

Advanced Research Questions

How can computational modeling predict regioselectivity in sulfonylation reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic and steric effects governing sulfonylation:

  • Electrostatic potential maps identify nucleophilic sites on the naphthofuran core.
  • Transition state analysis reveals energy barriers for competing pathways (e.g., para vs. ortho substitution on the benzene ring).
  • Solvent effects (polar aprotic vs. protic) are simulated using continuum solvation models (e.g., SMD) to optimize reaction conditions .

Example Insight : Methyl groups at the 2,4-positions of the benzenesulfonyl moiety increase steric hindrance, favoring sulfonylation at the less hindered 5-position of the naphthofuran .

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from:

  • Purity discrepancies : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to confirm compound integrity. Impurities >2% can skew bioassay results .
  • Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known kinase inhibitors for enzyme assays).
  • Structural analogs : Compare activity with derivatives (e.g., replacing 2-methyl with ethyl) to isolate structure-activity relationships (SAR) .

Case Study : Inconsistent IC₅₀ values in kinase inhibition assays were traced to residual DMSO (>0.1%) in stock solutions, which non-specifically inhibited enzyme activity .

What strategies optimize the compound’s solubility for in vivo studies?

Answer:

  • Salt formation : React the carboxylic acid with sodium bicarbonate to form a water-soluble sodium salt.
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin-based formulations to enhance bioavailability.
  • Pro-drug approach : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. Table 2: Solubility Data

FormulationSolubility (mg/mL)pH Stability
Free acid (DMSO)502–9
Sodium salt (H₂O)1207–10
Ethyl ester (PEG)2004–8

How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target proteins (e.g., kinases) .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines.
  • Metabolomic profiling : Use LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells) .

Example : ITC revealed a Kd of 12 nM for binding to EGFR kinase, while CRISPR knockout studies showed no effect in EGFR-null cells, confirming target engagement .

Methodological Notes

  • Avoid commercial sources : Focus on peer-reviewed synthesis protocols (e.g., J. Org. Chem.) rather than vendor catalogs.
  • Data reproducibility : Document reaction conditions (temperature, solvent purity) and analytical parameters (HPLC gradients, NMR shimming) meticulously .

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